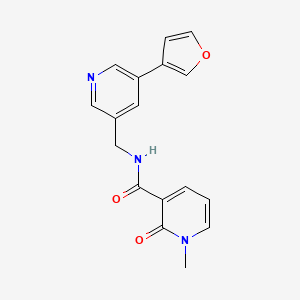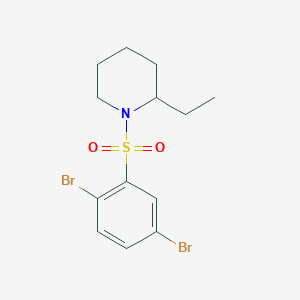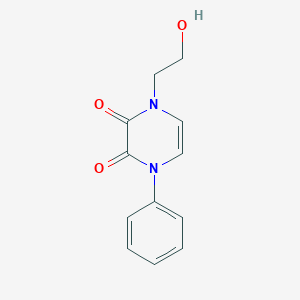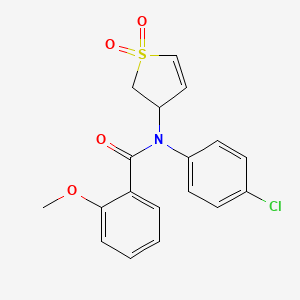
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as ML239, and it is a small molecule inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max.
Wirkmechanismus
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide inhibits the interaction between the transcription factor c-Myc and its partner protein Max. This interaction is critical for the function of c-Myc, which regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis. By inhibiting this interaction, this compound disrupts the downstream signaling pathways that are activated by c-Myc, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease, and inhibit the replication of human cytomegalovirus. Additionally, this compound has been shown to have low toxicity in normal cells and tissues, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide is its specificity for the c-Myc-Max protein-protein interaction, which makes it a valuable tool for studying the downstream signaling pathways that are activated by c-Myc. Additionally, the compound has been shown to have low toxicity in normal cells and tissues, which makes it suitable for in vivo studies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide. One direction is to further investigate its potential therapeutic applications in cancer, neurodegenerative disorders, and viral infections. Another direction is to develop more potent and selective inhibitors of the c-Myc-Max protein-protein interaction based on the structure of this compound. Additionally, future studies could focus on improving the solubility and pharmacokinetic properties of the compound to enhance its efficacy in vivo.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide was first reported by researchers at the University of Michigan in 2013. The synthesis involves the reaction of 4-chloroaniline, 2-methoxybenzoic acid, and 2,3-dihydrothiophene-1,1-dioxide in the presence of a coupling reagent and a base. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting the c-Myc-Max protein-protein interaction. It has also been demonstrated to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. Additionally, this compound has been reported to have antiviral activity against human cytomegalovirus.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S/c1-24-17-5-3-2-4-16(17)18(21)20(14-8-6-13(19)7-9-14)15-10-11-25(22,23)12-15/h2-11,15H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUCCVHDHXVSKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl (2S)-4-[2-(methylsulfanyl)pyridine-4-carbonyl]-2-(propan-2-yl)piperazine-1-carboxylate](/img/structure/B2752304.png)
![[(3-Cyano-6-methylpyridin-2-yl)thio]acetic acid](/img/structure/B2752305.png)
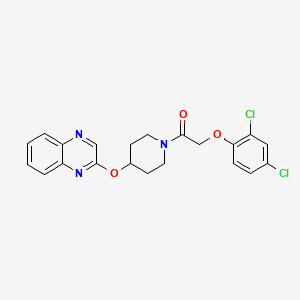
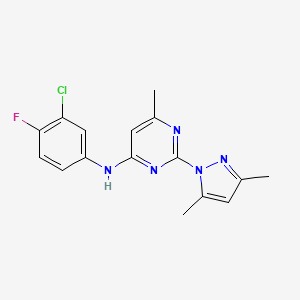

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(p-tolyl)acetamide](/img/structure/B2752315.png)
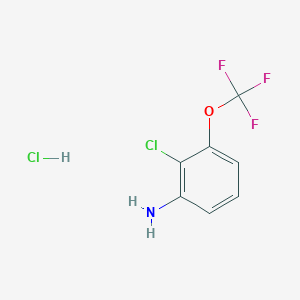
![4,4'-[(4-Chlorophenyl)methylene]dimorpholine](/img/structure/B2752319.png)

![Ethyl 1-chloropyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2752322.png)
